3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H4IN3 and its molecular weight is 269.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Organic Compounds
Several studies have demonstrated the utility of derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing new organic compounds with potential therapeutic applications. For instance, Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into new substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction, which benefits from high conversion rates and shorter reaction times when microwave irradiation is applied (Salaheldin et al., 2010). Similarly, Sroor (2019) prepared and characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, indicating the versatility of this compound in synthesizing complex molecular structures with high yields (Sroor, 2019).
Catalytic Synthesis
Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This method showcases the role of this compound derivatives in facilitating room-temperature reactions leading to complex heterocyclic compounds (Khashi et al., 2015).
Metal-Free Formation and Functionalization
Tber et al. (2015) reported the metal-free formation of various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, followed by their further functionalization. This research highlights the compound's utility in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, enabling the introduction of diversity in the resulting scaffold using commercially available starting materials (Tber et al., 2015).
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYSBAEUNYLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640149 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-59-9 |
Source
|
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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